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molecular formula C9H7N3O2 B1301765 3-(4-nitrophenyl)-1H-pyrazole CAS No. 20583-31-7

3-(4-nitrophenyl)-1H-pyrazole

Cat. No. B1301765
M. Wt: 189.17 g/mol
InChI Key: IPIYADCDDIUVPS-UHFFFAOYSA-N
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Patent
US06342516B1

Procedure details

4-Nitroacetophenone(15 g) and N,N-dimethylformamide dimethylacetal(54 g) were refluxed for 1 hour. The reaction mixture was cooled, then crystals precipitate were filtered. To a solution of the crystals obtained (13.5 g) in ethanol (150 ml) was added hydrazine (4.52 g) and p-toluene sulfonic acid monohydrate (0.15 g) and the mixture was refluxed for 1 hours. The solvent was evaporated to dryness and the residue was crystallized from ether to obtain thr title compound (10.1 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
4.52 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1)=O.COC(OC)[N:16]([CH3:18])C.[NH2:21]N>O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[N+:10]([C:7]1[CH:8]=[CH:9][C:4]([C:2]2[NH:21][N:16]=[CH:18][CH:1]=2)=[CH:5][CH:6]=1)([O-:12])=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
54 g
Type
reactant
Smiles
COC(N(C)C)OC
Step Two
Name
Quantity
4.52 g
Type
reactant
Smiles
NN
Name
Quantity
0.15 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
crystals precipitate were filtered
CUSTOM
Type
CUSTOM
Details
To a solution of the crystals obtained (13.5 g) in ethanol (150 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hours
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from ether

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=NN1
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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